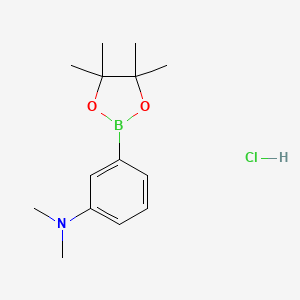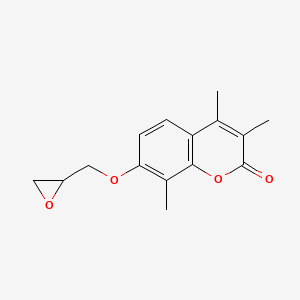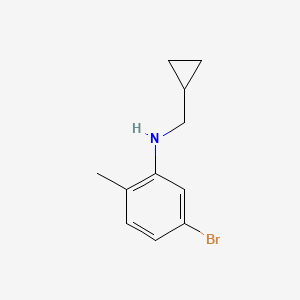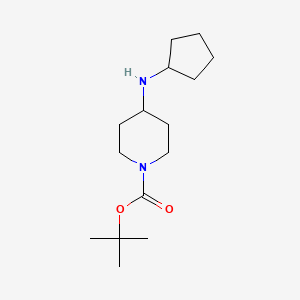
N-(1,3-苯并噻唑-2-基甲基)-N-甲基乙酰胺
描述
“N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are a class of organic compounds that are widely used in various fields due to their pharmaceutical and biological activity .
Synthesis Analysis
The synthesis of benzothiazole compounds can be achieved through various synthetic pathways. One such method involves the cyclization of 2-aminothiophenols with carbon dioxide (CO2) in the presence of diethylsilane, catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at 5 MPa . Another method involves the condensation of 2-aminobenzenethiol with aldehydes .Molecular Structure Analysis
The molecular structure of benzothiazole compounds has been determined through various methods. For example, the crystal structure of a similar compound, “N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine”, was found to crystallize in a monoclinic P2 1/c structure .Chemical Reactions Analysis
Benzothiazole compounds can undergo various chemical reactions. For instance, they can be synthesized via cyclization of 2-aminothiophenols with CO2 . They can also be created using the standard diazo-coupling process between aniline derivatives and 5-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-2,4-dihydro-3H pyrazol-3-one at lower temperatures .科学研究应用
治疗潜力和化学治疗剂
苯并噻唑衍生物以其广泛的药理活性而著称,包括抗菌、镇痛、抗炎和抗肿瘤特性。一些苯并噻唑衍生物在临床上用于治疗各种疾病。特别是 2-芳基苯并噻唑部分因其潜在的抗肿瘤剂而被用于癌症治疗。这凸显了苯并噻唑核在药物发现中的重要性,它提供了结构简单性和易于合成的特点,促进了新化学实体的开发以进入市场 (Kamal、Hussaini 和 Malik,2015)。
药物化学中的构效关系
苯并噻唑支架是许多天然和合成生物活性分子中的关键结构。它与多种药理活性有关,例如抗病毒、抗菌、抗过敏、抗糖尿病和抗癌活性。这种多功能性归因于噻唑环中的独特甲碱中心,使苯并噻唑衍生物在药物化学中具有重要意义。已证明它们的活性可以通过特定的取代基来增强,这表明该支架在药理活性化合物的开发中具有重要意义 (Bhat 和 Belagali,2020)。
基于苯并噻唑的分子综合综述
苯并噻唑 (BTA) 衍生物表现出广泛的药理特性,使其成为药物化学中越来越受关注的研究重点。单个 BTA 衍生物中药理活性的多样性表明,该化合物类别对于开发新的治疗剂无疑是令人感兴趣的。许多基于 BTA 的化合物作为临床药物用于治疗各种疾病,表明该支架在生产毒性更小、活性更高的药物方面具有功效和潜力 (Keri、Patil、Patil 和 Budagumpi,2015)。
最新进展和潜在化学治疗剂
近年来,2-芳基苯并噻唑已成为抗肿瘤剂开发中的重要药效团。苯并噻唑衍生物有希望的生物学特性,加上其合成可及性,对于设计和开发新的潜在化学治疗剂具有吸引力。这表明苯并噻唑类化合物作为候选药物进一步开发的重大机会,重点在于它们的抗癌活性和与其他药物联合使用时的潜在协同作用 (Ahmed 等,2012)。
未来方向
Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity. The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . Therefore, future research may focus on developing new synthetic methods for benzothiazole compounds and exploring their potential applications in various fields.
作用机制
Target of Action
N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide, also known as N-(Benzo[d]thiazol-2-ylmethyl)-N-methylacetamide, has been found to have promising activity against Mycobacterium tuberculosis . The primary target of this compound is the DprE1 enzyme , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
It is believed that the compound interacts with its target, the dpre1 enzyme, inhibiting its function . This inhibition disrupts the biosynthesis of arabinogalactan, thereby affecting the integrity of the mycobacterial cell wall .
Biochemical Pathways
The disruption of arabinogalactan biosynthesis affects several biochemical pathways. Arabinogalactan is a key component of the mycobacterial cell wall and its disruption can lead to cell lysis
Pharmacokinetics
A study has shown that similar benzothiazole derivatives have favourable pharmacokinetic profiles . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds, and their impact on bioavailability, are areas of ongoing research.
Result of Action
The result of the action of N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide is the inhibition of the growth of Mycobacterium tuberculosis . By disrupting the biosynthesis of arabinogalactan, the compound affects the integrity of the mycobacterial cell wall, leading to cell lysis .
生化分析
Biochemical Properties
N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in modulating the oxidative stress levels within cells, thereby protecting them from damage . Additionally, N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide can bind to certain proteins, altering their conformation and function, which can have downstream effects on various biochemical pathways .
Cellular Effects
N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating these pathways, the compound can induce cell death in cancerous cells while promoting the survival of healthy cells . Furthermore, N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide impacts gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of genes involved in cell cycle regulation and metabolism .
Molecular Mechanism
The molecular mechanism of N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide involves its binding interactions with various biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby altering their activity. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . Additionally, N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular metabolism and gene expression, which can have lasting effects on cell function .
Dosage Effects in Animal Models
The effects of N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing oxidative stress and promoting cell survival . At high doses, it can exhibit toxic effects, including inducing apoptosis and causing damage to vital organs . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of various metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. For instance, the compound has been shown to influence the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds .
Transport and Distribution
The transport and distribution of N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . For example, it has been observed to interact with membrane transporters, facilitating its uptake into cells and distribution to various organelles . The compound’s distribution can influence its efficacy and toxicity, as it determines the concentration of the compound at its site of action .
Subcellular Localization
N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide exhibits specific subcellular localization, which can affect its activity and function. The compound contains targeting signals and undergoes post-translational modifications that direct it to specific compartments or organelles within the cell . For instance, it has been shown to localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide is crucial for its biological activity, as it determines the interactions with its target biomolecules .
属性
IUPAC Name |
N-(1,3-benzothiazol-2-ylmethyl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-8(14)13(2)7-11-12-9-5-3-4-6-10(9)15-11/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URACTGLOQGWJGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1=NC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-{4-[(3-Acetyl-5-chloro-2-hydroxyphenyl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B1439194.png)
![Tert-butyl 4-[(chlorosulfonyl)(methyl)amino]piperidine-1-carboxylate](/img/structure/B1439196.png)







![8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B1439211.png)